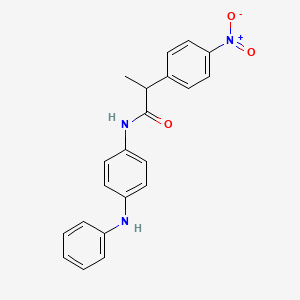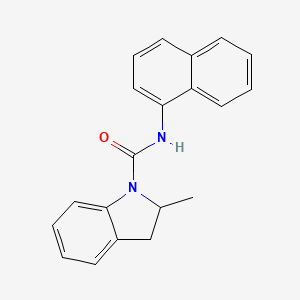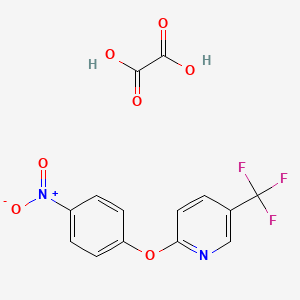![molecular formula C15H11IN2O3 B4076727 3-hydroxy-5-iodo-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4076727.png)
3-hydroxy-5-iodo-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one
描述
3-hydroxy-5-iodo-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one, also known as K252a, is a natural product isolated from Nocardiopsis sp. that has been extensively studied for its biological activities. This compound has been reported to have various biological effects, including anticancer, neuroprotective, and anti-inflammatory activities.
作用机制
3-hydroxy-5-iodo-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one exerts its biological effects by binding to and inhibiting the activity of various protein kinases, including TrkA, TrkB, TrkC, and c-Src. This compound binds to the ATP-binding site of these kinases and blocks their activity, leading to the inhibition of downstream signaling pathways. This compound also activates the caspase cascade and inhibits the PI3K/Akt/mTOR and JNK signaling pathways, leading to apoptosis and neuroprotection, respectively.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects on cells and tissues. Some of the major effects of this compound are discussed below.
1. Apoptosis: this compound induces apoptosis in cancer cells by activating caspases and inhibiting the PI3K/Akt/mTOR signaling pathway.
2. Neuroprotection: this compound protects neurons from oxidative stress and apoptosis by activating the Trk receptor and inhibiting the JNK signaling pathway.
3. Anti-inflammatory: this compound inhibits the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and inhibits the activation of NF-κB and MAPK signaling pathways, which are involved in the inflammatory response.
实验室实验的优点和局限性
3-hydroxy-5-iodo-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one has several advantages and limitations for lab experiments. Some of the major advantages and limitations are discussed below.
Advantages:
1. Potent biological activity: this compound has potent biological activity against various types of cancer cells, neurodegenerative diseases, and inflammatory diseases.
2. Well-studied: this compound has been extensively studied for its biological activities, and its mechanism of action is well-understood.
3. Availability: this compound is commercially available, making it easy to obtain for lab experiments.
Limitations:
1. Complexity: this compound is a complex compound that requires specialized equipment and expertise for synthesis and analysis.
2. Low solubility: this compound has low solubility in water, which can make it difficult to work with in lab experiments.
3. Toxicity: this compound has been reported to have some toxicity in vivo, which can limit its use in certain experiments.
未来方向
3-hydroxy-5-iodo-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one has several future directions for research. Some of the major future directions are discussed below.
1. Combination therapy: this compound has been shown to have potent anticancer activity, and future research could explore its use in combination with other anticancer drugs to enhance its efficacy.
2. Drug delivery: this compound has low solubility in water, and future research could explore the use of drug delivery systems to improve its bioavailability and efficacy.
3. Novel derivatives: this compound is a complex compound that can be modified to generate novel derivatives with improved biological activity and pharmacokinetic properties.
Conclusion:
In conclusion, this compound is a natural product with potent biological activity against various types of cancer cells, neurodegenerative diseases, and inflammatory diseases. This compound exerts its biological effects by binding to and inhibiting the activity of various protein kinases, including TrkA, TrkB, TrkC, and c-Src. This compound has several advantages and limitations for lab experiments, and its future directions for research include combination therapy, drug delivery, and novel derivatives.
科学研究应用
3-hydroxy-5-iodo-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one has been extensively studied for its biological activities and has been found to have various pharmacological effects. Some of the major scientific research applications of this compound are discussed below.
1. Anticancer activity: this compound has been reported to have potent anticancer activity against various types of cancer cells, including leukemia, breast cancer, lung cancer, and colon cancer cells. This compound induces apoptosis in cancer cells by activating caspases and inhibiting the PI3K/Akt/mTOR signaling pathway.
2. Neuroprotective activity: this compound has been shown to have neuroprotective activity against various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. This compound protects neurons from oxidative stress and apoptosis by activating the Trk receptor and inhibiting the JNK signaling pathway.
3. Anti-inflammatory activity: this compound has been reported to have potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. This compound also inhibits the activation of NF-κB and MAPK signaling pathways, which are involved in the inflammatory response.
属性
IUPAC Name |
3-hydroxy-5-iodo-3-(2-oxo-2-pyridin-2-ylethyl)-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11IN2O3/c16-9-4-5-11-10(7-9)15(21,14(20)18-11)8-13(19)12-3-1-2-6-17-12/h1-7,21H,8H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKFNEBARDZYIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)CC2(C3=C(C=CC(=C3)I)NC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[4-benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4076647.png)
![5-(4-bromophenyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B4076649.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N,2-dimethyl-3-furamide](/img/structure/B4076661.png)
![4-{4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanoyl}-4H-1,2,4-triazol-3-amine](/img/structure/B4076662.png)
![N-allyl-N-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4076669.png)
![1-[2-(4-fluorophenoxy)ethyl]piperazine oxalate](/img/structure/B4076676.png)
![1-[2-(2-methoxy-4-methylphenoxy)ethyl]azepane oxalate](/img/structure/B4076688.png)
![1-[4-(2-bromo-4-chlorophenoxy)butyl]piperazine oxalate](/img/structure/B4076693.png)
![1-[3-(2-iodo-4-methylphenoxy)propyl]azepane oxalate](/img/structure/B4076705.png)
![2-{[5-(1-adamantyl)-4-allyl-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide](/img/structure/B4076709.png)



![2-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)isoxazolidine](/img/structure/B4076749.png)
